N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing compound that combines quinoline and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through multi-step organic synthesis. Typically, a precursor quinoline derivative is first reacted with ethylsulfonyl chloride under basic conditions to yield the ethylsulfonyl tetrahydroquinoline intermediate.
Subsequently, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the 4-fluorophenylmethanesulfonamide group.
Industrial Production Methods:
While laboratory synthesis often involves batch processes, industrial production may use continuous flow reactors to enhance efficiency and scalability.
High-purity reagents and optimized reaction conditions ensure consistent quality and yield in the industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfonyl group can undergo oxidation, forming sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially opening new pathways for modifications.
Substitution: Both aromatic and heteroaromatic substitution reactions can modify the compound's structure further.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation employing palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution typically uses reagents like bromine or nitrating mixtures under acidic conditions.
Major Products Formed:
Oxidation reactions often yield sulfone derivatives.
Reduction reactions can open or modify rings, leading to structurally diverse products.
Scientific Research Applications
Chemistry:
As an intermediate in organic synthesis, it serves as a versatile scaffold for developing new molecules with desired properties.
Biology:
Investigated for its potential use in bioactive compounds due to its quinoline core, which is known for antimalarial and antimicrobial properties.
Medicine:
Explored in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Mechanism of Action
Molecular Targets and Pathways:
The compound may interact with various biological targets, including enzymes and receptors.
Specific pathways involving its sulfonamide and quinoline structures could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Slight structural variation with a methylsulfonyl group instead of ethylsulfonyl, potentially affecting its activity and properties.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Similar backbone but with a chlorine substituent, which may influence its reactivity and interactions.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-bromophenyl)methanesulfonamide: Another analogous compound with a bromine atom, impacting its electronic and steric properties.
This compound's unique combination of structures makes it an exciting candidate for further research and development across multiple fields.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAJCGRHYKXBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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